Lupanine perchlorate

Description

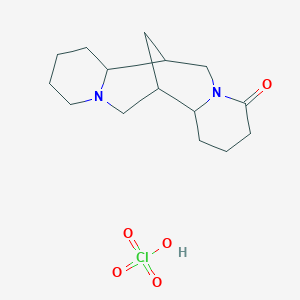

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQTPMQQXAHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-01-1 | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isolation Methodologies for Lupanine Perchlorate

Chemical Synthesis Approaches for Lupanine (B156748) Perchlorate (B79767)

The chemical synthesis of lupanine perchlorate is primarily centered on the synthesis of the lupanine molecule itself, which is subsequently converted into its perchlorate salt.

Derivatization Strategies from Lupanine Precursors

The most direct chemical approach to obtaining this compound is through the derivatization of lupanine. This process involves a straightforward acid-base reaction where lupanine, acting as a base due to its nitrogen atoms, is treated with perchloric acid. This method is often employed after lupanine has been either synthesized or isolated from a natural source.

Historically, the synthesis of racemic lupanine, referred to as externally compensated lupanine, has been documented. rsc.org In early biosynthetic studies using tracer experiments on Lupinus angustifolius, isolated lupanine was converted to this compound for further analysis and characterization of its radioactivity. cdnsciencepub.com This conversion solidifies the identity of the alkaloid and facilitates handling and purification through crystallization. The perchlorate salt formation is a standard procedure for the characterization of many alkaloids.

Stereoselective Synthesis of this compound and its Analogues

The complex, fused-ring structure of lupanine presents a significant challenge for stereoselective synthesis. The molecule contains multiple chiral centers, and achieving the correct relative stereochemistry is paramount. Research in this area often focuses on constructing the core quinolizidine (B1214090) ring system. For instance, the synthesis of related alkaloids like epi-lupinine has been achieved using strategies such as an intramolecular imino Diels-Alder reaction, which effectively establishes the desired stereochemistry of the quinolizidine skeleton. psu.edu

The synthesis of piperidine (B6355638) derivatives, which are structural components of the quinolizidine system, also involves advanced stereoselective methods. google.com Once the stereochemically pure lupanine is synthesized, it can be readily converted to this compound by treatment with perchloric acid. The synthesis of the alkaloid core is the critical, multi-step process, while the salt formation is typically the final, simplifying step.

Isolation and Purification Techniques from Natural Sources

Lupanine is one of the most abundant quinolizidine alkaloids in many Lupinus species, making these plants its primary natural source. acs.orgnih.gov

Extraction Protocols for Quinolizidine Alkaloids

The extraction of quinolizidine alkaloids (QAs) like lupanine from plant material, particularly lupin seeds, is a well-established process. A common protocol involves the following steps:

Homogenization : Finely ground lupin seeds are homogenized in an acidic solution, typically 0.5 N hydrochloric acid (HCl), often with the aid of sonication to ensure cell disruption. mdpi.com

Basification : The acidic extract is then made alkaline, for example, by adding sodium hydroxide (B78521) (NaOH) to adjust the pH to 10 or higher. mdpi.com This deprotonates the alkaloid salts, converting them into their free base form, which is more soluble in organic solvents.

Solvent Extraction : The alkaloids are then extracted from the aqueous solution using a non-polar organic solvent, such as dichloromethane (B109758) or ethyl acetate. mdpi.comnih.gov This step is often repeated multiple times to maximize the yield. An alternative one-step extraction using acidified methanol (B129727)/water has also been developed. nih.gov Studies have shown that using 80% methanol can be more efficient for extraction than 80% acetonitrile (B52724). acs.org

Crystallization Procedures for this compound Salts

Crystallization is a key step for purifying chemical compounds. While this compound has been used as a crystalline derivative for alkaloid characterization cdnsciencepub.com, specific, detailed protocols for its crystallization are not abundant in recent literature. However, the principles of crystallizing similar salts, such as ammonium (B1175870) perchlorate, provide insight into the potential methodologies.

The crystallization of perchlorate salts is typically achieved by creating a supersaturated solution from which the crystals can form. google.com This can be accomplished through methods such as:

Controlled Cooling : Gradually lowering the temperature of a saturated solution to decrease the solubility of the salt and induce crystallization. researchgate.net

Solvent Evaporation : Removing the solvent, often under reduced pressure, to concentrate the solute and achieve supersaturation. google.com

Seeding : Introducing small "seed" crystals of the desired compound to a saturated solution to initiate crystal growth and control particle size. google.com

Studies on ammonium perchlorate crystallization show that the process is highly dependent on factors like temperature, cooling rate, and the presence of impurities. researchgate.netresearchgate.net For instance, crystallization from a methanol/water solution while confined in silica (B1680970) nanopores was found to be significantly influenced by surface interactions with the pore walls. sci-hub.se These general principles would be applicable to the crystallization of this compound, likely from an aqueous or alcohol-based solution.

Chromatographic Separation Methods for Enhanced Purity

Following initial extraction, chromatography is essential for separating lupanine from other co-extracted alkaloids and plant metabolites to achieve high purity.

Column Chromatography : This is a standard method for the initial purification of the crude alkaloid extract. Silica gel is a common stationary phase. mdpi.com

Preparative Thin-Layer Chromatography (TLC) : For further separation, preparative TLC can be employed. A mobile phase mixture such as chloroform-acetone-diethylamine (70:20:10) has been successfully used to isolate lupanine from other quinolizidine alkaloids. mdpi.com

Molecularly Imprinted Polymers (MIPs) : A more advanced and highly selective technique involves the use of MIPs. These polymers are designed to have cavities that specifically recognize and bind to a target molecule. A MIP created with lupanine as the template was shown to improve the purity of lupanine extracted from industrial wastewater from 78% to 88%. nih.govacs.org

Analytical Chromatography : To verify the purity of the final product, various analytical methods are used, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). acs.orgnih.govmdpi.com

Interactive Data Table: Chromatographic Separation Methods for Lupanine

| Technique | Stationary/Mobile Phase | Purpose | Reference |

| Column Chromatography | Silica gel (35–70 μm) | Initial Isolation | mdpi.com |

| Preparative TLC | Silica gel 60 F254; Mobile Phase: CHCl₃-Acetone-diethylamine (70:20:10) | Isolation of Alkaloids | mdpi.com |

| Molecularly Imprinted Polymer (MIP) | MIP with itaconic acid as functional monomer | Selective Purification | nih.govacs.org |

| HPLC | Kinetex EVO C18 column; Mobile Phase: 15% MeCN and 85% Na₂HPO₄ buffer (pH 10.5) | Quantification and Purity Analysis | nih.gov |

| UPLC-MS/MS | --- | Simultaneous Quantification | acs.org |

| GC | --- | Separation of Alkaloids | mdpi.com |

Advanced Structural Elucidation and Characterization of Lupanine Perchlorate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. For lupanine (B156748) perchlorate (B79767), this method provides detailed insights into its three-dimensional structure in the solid state, including crystal system, space group, bond parameters, and intermolecular interactions.

Determination of Crystal System and Space Group Parameters

Studies on anhydrous (+)-lupanine perchlorate have shown that it crystallizes in a specific crystal system and space group. One reported structure for anhydrous (+)-lupanine perchlorate indicates it crystallizes with specific unit cell dimensions: a = 6.625(3) Å, b = 7.176(4) Å, c = 11.427(6) Å, α = 79.43(4)°, β = 78.67(4)°, and γ = 67.56(4)°, with a unit cell volume of 488.8 ų. The determination of these parameters is crucial for defining the basic repeating unit of the crystal lattice. iucr.org

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction data allows for the precise calculation of bond lengths, bond angles, and torsion angles within the lupanine perchlorate molecule in the crystal lattice. These parameters define the molecular geometry and conformation. For anhydrous (+)-lupanine perchlorate, specific C-C bond distances have been reported, such as C(2)-C(11) at 1.567(4) Å and C(4)-C(9) at 1.581(3) Å, which are noted as being somewhat longer than a typical single C-C bond, suggesting considerable strain in the cage-like molecule. iucr.org Bond distances and angles within the perchlorate anion (ClO₄⁻) have also been characterized, with O-Cl bond lengths varying from 1.403(4) to 1.425(3) Å, and O-Cl-O angles averaging 109.4°. researchgate.net The precision of these parameters can be influenced by factors such as the temperature factors of the atoms. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions in the Crystal Lattice

Crystallographic analysis reveals the non-covalent interactions that stabilize the crystal structure. In anhydrous (+)-lupanine perchlorate, the only intramolecular interaction reported is between the N(16)⁺ atom and an oxygen atom of the perchlorate anion, with a distance of 3.026(4) Å. iucr.orgresearchgate.net Unlike some related sparteine (B1682161) salts where intramolecular hydrogen bonds are predominant, such an interaction is not observed in this compound due to the engagement of the lone pair on N(1) in conjugation with the carbonyl group. researchgate.net Furthermore, in the crystal structure of (+)-lupanine perchlorate, no significant intermolecular contacts, apart from normal van der Waals contacts, have been observed. iucr.orgresearchgate.net This suggests that the crystal packing is primarily governed by van der Waals forces and the ionic interaction between the lupanine cation and the perchlorate anion.

Comparative Analysis of Anhydrous and Hydrated Forms

While detailed comparative crystallographic data for anhydrous and hydrated forms of this compound specifically were not extensively found, studies on other compounds, including other perchlorate salts and hydrates, highlight that the presence of water molecules in hydrated crystals can significantly influence the crystal packing, hydrogen bonding networks, and even the conformation of the organic molecule compared to its anhydrous form. nih.govnih.gov Differences in hydration can lead to variations in crystal system, space group, and the nature and extent of intermolecular interactions, such as hydrogen bonding involving water molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for determining the structure and conformation of molecules in solution. Both ¹H and ¹³C NMR provide characteristic signals that can be assigned to specific atoms within the this compound structure, offering complementary information to solid-state X-ray data.

¹H and ¹³C NMR Spectral Assignments and Chemical Shift Analysis

NMR spectroscopy, including one-dimensional and two-dimensional experiments, is widely used for the structural elucidation of alkaloids like lupanine. acs.orgunl.ptscite.ai The chemical shifts of ¹H and ¹³C nuclei in the NMR spectra are highly sensitive to their electronic environment and can provide detailed information about the molecular structure and conformation in solution.

The chemical shifts in NMR spectra can be influenced by factors such as the solvent and the presence of counterions. nih.govresearchgate.netuniversite-paris-saclay.fr Comparative studies of lupanine and its salts, including perchlorates, can reveal how protonation and the presence of the perchlorate anion affect the electronic distribution and thus the chemical shifts of nearby nuclei. ulisboa.ptsemanticscholar.orgcas.cz Analysis of ¹H NMR spectra, including the chemical shifts and coupling patterns, provides information about the connectivity of hydrogen atoms and the relative stereochemistry of the molecule in solution. acs.orgunl.ptresearchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for confirming assignments and establishing correlations between coupled nuclei and between carbons and protons. acs.orgscite.ai

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for resolving overlapping signals in complex molecules and establishing correlations between different nuclei, which is crucial for determining connectivity and stereochemistry wikipedia.orglongdom.org. While general principles of 2D NMR like COSY (Correlation Spectroscopy) are widely used to identify coupled protons and thus establish connectivity through bonds longdom.orgrsc.org, specific detailed 2D NMR data for this compound regarding explicit cross-peak assignments for connectivity and stereochemical determination were not extensively detailed in the provided search results focused solely on the perchlorate salt. However, 2D NMR, including techniques such as COSY, TOCSY, NOESY, HSQC, and HMBC, are generally indispensable in the structural elucidation of complex organic molecules, including alkaloids like lupanine wikipedia.orgacs.orgljmu.ac.ukresearchgate.net. These methods allow for the unambiguous assignment of proton and carbon signals and the determination of coupling constants and NOE correlations, which provide insights into dihedral angles and spatial relationships, respectively, thereby aiding in stereochemical assignments longdom.orgacs.org.

Conformational Analysis in Solution via NMR

NMR spectroscopy is a key technique for studying the conformational analysis of molecules in solution copernicus.org. Studies on lupanine and its derivatives, including perchlorate salts, have utilized NMR to investigate their preferred conformations. Evidence suggests that in solution, the ring C of lupanine predominantly exists in a boat conformation cdnsciencepub.comcas.czcdnsciencepub.com. This is in contrast to the solid state, where different conformations, such as an all-chair conformation, have been observed for related lupanine derivatives cdnsciencepub.comresearchgate.net. The conformation of ring C in 15-oxosparteine, a related compound, has also been assigned based on NMR spectra cdnsciencepub.comcdnsciencepub.com. NMR data, such as chemical shifts and coupling constants, provide strong evidence for these conformational preferences cdnsciencepub.comcas.cz.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and provides information about the vibrational modes of a molecule irjmets.com. IR spectra of this compound have been used for its characterization and for comparison with authentic samples cdnsciencepub.combibliotekanauki.pl. The IR spectrum of this compound typically shows characteristic absorption bands corresponding to the functional groups present in the lupanine cation and the perchlorate anion cdnsciencepub.comcas.czcdnsciencepub.combibliotekanauki.pl. For instance, the presence of a lactam carbonyl group in lupanine gives rise to a characteristic stretching vibration in the IR spectrum acs.org. Studies on lupanine and its derivatives have also utilized IR spectroscopy to investigate conformational aspects, such as the presence of trans bands related to C-H stretching vibrations, which can be influenced by the conformation of the quinolizidine (B1214090) rings cdnsciencepub.com. The perchlorate anion also has characteristic IR absorption bands core.ac.uk. Comparison of IR spectra of this compound obtained from different sources or prepared through different methods can help confirm its identity and purity cdnsciencepub.combibliotekanauki.pl.

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns researchgate.netresearchgate.net. Studies on lupanine and related bis-quinolizidine alkaloids, including their perchlorate salts, have employed various MS techniques to elucidate their fragmentation pathways researchgate.netresearchgate.netsemanticscholar.orgnih.gov. The fragmentation of these alkaloids in MS is often dependent on the stereochemistry of the ring junctions researchgate.netnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for the analysis of polar and charged molecules, making it suitable for analyzing salts like this compound acs.orgresearchgate.net. ESI-MS typically produces protonated molecules ([M+H]⁺) or other adduct ions nih.govacs.orgresearchgate.net. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been used for the analysis and quantification of lupanine and other quinolizidine alkaloids, indicating the applicability of ESI-MS to this compound acs.orgresearchgate.net. Fragmentation of the protonated molecule in ESI-MS/MS can provide valuable structural information acs.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds researchgate.net. While this compound is a salt, the free base lupanine can be analyzed by GC-MS after appropriate sample preparation, which often involves converting the salt back to the free base researchgate.netmdpi.comnih.gov. GC-MS is frequently used to confirm the identity and assess the purity of lupanine isolated from natural sources or obtained through synthesis researchgate.netmdpi.comnih.gov. The mass spectrum of lupanine obtained by GC-MS shows characteristic fragmentation ions that can be used for identification by comparison with spectral libraries or authentic standards mdpi.comnih.govcdnsciencepub.com. GC-MS analysis can reveal the presence of impurities, including other alkaloids bibliotekanauki.plresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. While this compound is an ionic compound, under typical electrospray ionization (ESI) conditions used in LC-MS/MS, the salt dissociates, and the protonated lupanine cation ([Lupanine+H]⁺) is the primary species subjected to fragmentation in the mass spectrometer. The perchlorate anion (ClO₄⁻) is generally not observed in positive ion mode MS. mdpi.com

Studies employing MS techniques, including GC-MS and LC-MS/MS, have provided valuable data on the fragmentation of lupanine and its derivatives, which are directly applicable to understanding the structural features of the lupanine cation derived from this compound. mdpi.combibliotekanauki.plpan.plresearchgate.netresearchgate.net

Fragmentation patterns observed in the MS/MS spectra of protonated lupanine provide characteristic ions that help in confirming its structure. For instance, electron ionization (EI) mass spectra of lupanine show a base peak at m/z 136, a significant peak at m/z 149, and a molecular ion peak at m/z 248. bibliotekanauki.plpan.plcdnsciencepub.com Fast Atom Bombardment (FAB) mass spectrometry studies on oxo-substituted sparteines, including lupanine, also identified fragment ions at m/z 151 and m/z 247 ([M+H-H₂O]⁺). nih.gov These fragmentation events are indicative of cleavages within the polycyclic quinolizidine ring system of lupanine.

LC-ESI-MS/MS analysis of (+)-Lupanine, with a precursor m/z of 249.1961 ([M+H]⁺), has been performed at various collision energies. nih.govufz.de While detailed fragment ion lists with relative intensities at different collision energies (e.g., 10%, 15%, 50%) are available in spectral databases, common fragmentation pathways involve the loss of small neutral molecules and the cleavage of bonds within the fused ring structure. nih.govufz.de The presence of ions at m/z 136 and 149 in the fragmentation spectra is highly characteristic of the lupanine skeleton, arising from specific ring cleavages. bibliotekanauki.plpan.plcdnsciencepub.com The ion at m/z 247 corresponds to the loss of water from the protonated molecule, a common fragmentation pathway for oxygen-containing alkaloids. nih.gov

Detailed research findings from MS/MS analysis contribute significantly to confirming the presence of the lupanine core structure within the perchlorate salt. By comparing the fragmentation pattern of the protonated species with known spectral data of lupanine and its derivatives, researchers can confidently identify the compound and gain insights into its structural integrity. The specific fragment ions and their relative abundances serve as a unique fingerprint for the lupanine cation.

While specific quantitative data tables solely focused on the MS/MS fragmentation of this compound as the precursor ion are not commonly presented due to the dissociation upon ionization, the fragmentation data of the protonated lupanine species are directly relevant and utilized for its characterization. The following table summarizes key fragment ions observed in the mass spectra of lupanine, which are pertinent to the MS/MS analysis of the lupanine cation derived from this compound.

| m/z | Proposed Neutral Loss/Origin | Relevant Technique | Source |

| 136 | Characteristic fragment from ring cleavage | GC-MS, FAB-MS | bibliotekanauki.plpan.plcdnsciencepub.comnih.gov |

| 149 | Characteristic fragment from ring cleavage | GC-MS, FAB-MS | bibliotekanauki.plpan.plcdnsciencepub.comnih.gov |

| 247 | [M+H - H₂O]⁺ (from protonated Lupanine) | FAB-MS | nih.gov |

| 248/249 | Molecular ion [M]⁺ or Protonated molecule [M+H]⁺ | GC-MS, ESI-MS | bibliotekanauki.plpan.plcdnsciencepub.comnih.govufz.de |

This fragmentation information, obtained through various mass spectrometric approaches, is essential for the comprehensive structural characterization of this compound by confirming the presence and structural features of the lupanine cation.

Conformational Studies and Stereochemistry of Lupanine Perchlorate

Conformational Preferences of the Lupanine (B156748) Cation in Perchlorate (B79767) Salt

The conformation of the lupanine cation in its perchlorate salt is a subject of detailed investigation, revealing variations depending on factors such as hydration state.

Ring Conformations (e.g., Chair, Half-Chair, Boat)

In anhydrous (+)-lupanine perchlorate, X-ray diffraction studies have indicated that rings A, B, C, and D all adopt chair conformations. This contrasts with the conformation observed in lupanine free base, lupanine hydrochloride dihydrate, and lupanine perchlorate monohydrate, where the lupanine cation exhibits a trans-cis configuration with rings A, B, and D in chair forms and ring C in a boat conformation. researchgate.net The transition to an all-chair conformation in the anhydrous perchlorate suggests a significant change in the molecular arrangement. researchgate.net

However, other research on lupanine derivatives and related bisquinolizidine alkaloids suggests that ring C often favors a boat conformation in solution. cdnsciencepub.comcas.czcdnsciencepub.com For instance, studies using NMR and IR spectroscopy on lupanine and its deuterated derivatives provided strong evidence that ring C is in a boat conformation in solution. cdnsciencepub.comcdnsciencepub.com In the salt of (-)-lupanine with (+)-2,3-dibenzoyl-D-tartaric acid, the rings were described as having half-chair, chair, boat, and chair conformations, with ring C inverted from the boat conformation typical of the free base to a chair conformation in the salt. researchgate.net This indicates that the specific salt form and potentially the counterion can influence the ring conformations.

New 17-alkyl derivatives of lupanine and their perchlorate salts have also been synthesized and studied using NMR spectroscopy. These studies indicated that in these derivatives, ring C maintains a boat conformation. cas.cz

Influence of Perchlorate Anion on Cation Conformation and Stability

The perchlorate anion (ClO₄⁻) can influence the conformation and stability of the lupanine cation through electrostatic interactions and potential hydrogen bonding. In anhydrous (+)-lupanine perchlorate, the only observed intramolecular interaction is between the protonated nitrogen N(16)⁺ and an oxygen atom of the perchlorate anion. researchgate.net This interaction, though described as intramolecular, is likely a close contact within the crystal lattice.

In the context of related bisquinolizidine alkaloids, such as sparteine (B1682161) perchlorate, the perchlorate anion is understood to play a role in stabilizing the all-chair conformation through internal hydrogen bonding. cdnsciencepub.com However, it has been suggested that due to the electron-deficient nature of N-1 in lupanine, its salts might not exhibit the same degree of stabilization through internal hydrogen bonding as observed in sparteine derivatives. cdnsciencepub.com

Stereochemical Relationships and Isomerism in this compound Systems

Lupanine is a chiral alkaloid, and its perchlorate salt exists in enantiomeric forms, primarily D-(+)-lupanine perchlorate and L-(-)-lupanine perchlorate. cut.ac.cy The stereochemistry of lupanine and its derivatives is a key aspect of their chemical behavior and is closely linked to their conformational preferences.

The conversion of d-lupanine to products of the iso series, such as d-alpha-isolupanine, highlights the potential for stereochemical transformations within the lupin alkaloid skeleton. cdnsciencepub.com D-alpha-Isothis compound is recognized as an isomer of this compound. biosynth.com

Studies on the stereochemistry of C15 lupin alkaloids, including lupanine, have utilized techniques like NMR and IR spectroscopy to determine the configuration and conformation of these compounds and their isomers. cdnsciencepub.comcdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com The stereospecificity of reactions involving lupanine, such as oxidation and reduction at C-17, further underscores the importance of stereochemical control in these systems. cdnsciencepub.comcdnsciencepub.com

Comparative Conformational Analysis with Related Bisquinolizidine Alkaloids (e.g., Sparteine Perchlorate)

Comparing the conformational analysis of this compound with related bisquinolizidine alkaloids, particularly sparteine perchlorate, provides valuable insights into the structural factors governing their conformations. Both lupanine and sparteine share the fundamental bisquinolizidine skeleton but differ in the presence of a carbonyl group in lupanine.

As mentioned earlier, sparteine monoperchlorate and its N-16 monoxide are reported to adopt an all-chair conformation, stabilized by internal hydrogen bonding. cdnsciencepub.com This is a notable difference from the lupanine cation in some of its salt forms (e.g., monohydrate), where ring C is in a boat conformation. researchgate.netcdnsciencepub.comcdnsciencepub.com

However, the anhydrous this compound also exhibits an all-chair conformation for all rings, suggesting that in the absence of water molecules influencing the crystal packing and hydrogen bonding network, the all-chair form can be favored for the lupanine cation as well. researchgate.net

Comparative studies using techniques like NMR spectroscopy have been employed to analyze the conformational changes and substituent effects in lupanine derivatives and compare them to sparteine derivatives. cas.czcas.cz These studies help to elucidate how structural modifications and the presence of different functional groups (like the carbonyl in lupanine) influence the preferred conformations of the bisquinolizidine system. The analysis of chemical shifts in NMR spectra can provide evidence for conformational changes, such as the transition from a boat-chair to an all-chair conformation. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16219795 |

| Lupanine | 119201 |

| Sparteine | 6568 |

| D-alpha-Isothis compound | 16219796 |

Data Tables

Based on the provided text, specific numerical data suitable for interactive data tables (e.g., precise bond lengths, angles, or comprehensive NMR chemical shift tables directly comparing different conformations or compounds) are not presented in a structured format within the search snippets. The text primarily describes conformational findings qualitatively or discusses the analytical methods used. Therefore, interactive data tables cannot be generated from the current search results.

Derivatives of Lupanine Perchlorate: Synthesis and Structure Activity Relationships

Synthetic Methodologies for Novel Lupanine (B156748) Perchlorate (B79767) Derivatives

The creation of new lupanine-based molecules with potentially enhanced or more specific biological activities relies on the strategic chemical modification of the parent scaffold. Researchers employ various synthetic techniques to introduce new functional groups and alter the physicochemical properties of the molecule.

Introduction of Substituents at Specific Positions (e.g., C-17 Alkylation)

The functionalization of the lupanine skeleton at specific carbon atoms is a primary strategy for generating novel derivatives. The C-17 position, part of the quinolizidine (B1214090) ring system, has been identified as a site for modification. For instance, the related compound, 17-oxo-sparteine, a C-17 functionalized derivative of the quinolizidine alkaloid sparteine (B1682161), has been isolated and studied. nih.govresearchgate.net This indicates that the C-17 position is amenable to chemical alteration. While specific protocols for the direct alkylation of lupanine at the C-17 position are not extensively detailed in publicly available literature, the general principles of alkaloid chemistry suggest that such modifications are synthetically accessible. These reactions would likely involve the generation of a nucleophilic carbon species to attack an electrophilic C-17 precursor or vice versa, depending on the specific synthetic route designed.

The introduction of substituents is not limited to the C-17 position. For example, derivatives of the related quinolizidine alkaloid lupinine (B175516) have been synthesized with modifications at the C-1 hydroxymethylene group. These modifications include the introduction of 1,2,3-triazole substituents, demonstrating the versatility of the quinolizidine scaffold for chemical derivatization.

Formation of Anhydronium Perchlorate Intermediates

In the biosynthesis of tetracyclic quinolizidine alkaloids like lupanine, a key intermediate is a diiminium cation. nih.govresearchgate.netnih.gov This biological precursor arises from the cyclization of cadaverine (B124047) units. In synthetic chemistry, analogous reactive intermediates can be employed to facilitate the construction of complex alkaloid frameworks. The formation of anhydronium perchlorate salts represents a potential synthetic strategy to create reactive electrophilic species from the parent lupanine structure. These intermediates could then be subjected to nucleophilic attack to introduce a variety of substituents, leading to a diverse array of novel derivatives. However, specific examples of the use of lupanine-derived anhydronium perchlorate intermediates in the synthesis of new derivatives are not prominently documented in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies

Understanding how the three-dimensional structure of a molecule influences its biological activity is fundamental to drug discovery and chemical biology. Structure-activity relationship (SAR) studies of lupanine perchlorate derivatives aim to identify the key structural features responsible for their interactions with biological targets.

Correlation between Structural Modifications and Molecular Recognition

The interaction of lupanine and its derivatives with biological macromolecules is governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. Lupanine has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.netresearchgate.net Specifically, the neuroprotective effects of lupanine have been found to be blocked by α-bungarotoxin, which strongly suggests an interaction with the α7 subtype of nAChRs. nih.govresearchgate.net

| Derivative/Compound | Receptor Interaction/Activity | Key Findings |

| Lupanine | Nicotinic Acetylcholine Receptors (nAChRs), particularly α7 subtype | Exhibits neuroprotective effects that are blocked by the α7 nAChR antagonist α-bungarotoxin. nih.govresearchgate.net |

| 17-oxo-sparteine | Nicotinic Acetylcholine Receptors (nAChRs) | Shows neuroprotective properties similar to lupanine, indicating that functionalization at C-17 is tolerated for this activity. nih.govresearchgate.net |

| Various Lupin Alkaloids | α4β2 Nicotinic Acetylcholine Receptor (in silico) | Docking studies predict binding affinities, highlighting the importance of the overall molecular structure for receptor interaction. ekb.eg |

Elucidation of Key Pharmacophores and Structural Requirements for Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For ligands of the nAChR, a common pharmacophore model includes a protonated nitrogen atom and a hydrogen bond acceptor, with a specific distance between them. researchgate.net

For the α4β2 nAChR, a key target for many neurologically active compounds, a pharmacophore model has been proposed which includes features such as hydrogen bond acceptors, an aromatic ring, and a positive ionizable group. nih.govresearchgate.net Although a specific pharmacophore model for this compound has not been explicitly defined in the literature, its known interaction with nAChRs allows for speculation on its key features. The tertiary amine in the lupanine structure is likely to be protonated at physiological pH, providing the positive ionizable feature. The carbonyl group at C-2 can act as a hydrogen bond acceptor. The rigid tetracyclic structure of lupanine holds these features in a specific spatial arrangement, which is crucial for its recognition by the receptor.

Further SAR studies on a wider range of lupanine derivatives, with systematic modifications to the ring structure and substituent groups, are necessary to precisely map the pharmacophoric points and refine the understanding of the structural requirements for potent and selective interaction with specific nAChR subtypes.

Computational Chemistry and Theoretical Modeling of Lupanine Perchlorate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are used to compute the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometries, energies, charge distributions, and spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations can be employed to optimize the molecular geometry of Lupanine (B156748) perchlorate (B79767), determining its most stable three-dimensional arrangement in the gas phase or considering solvent effects implicitly through continuum models. DFT can also provide information about the electronic energy, vibrational frequencies, and charge distribution within the molecule. Studies on related quinolizidine (B1214090) derivatives have utilized DFT to investigate equilibrium structures and conformational preferences, comparing theoretical predictions with experimental data such as X-ray crystallography and NMR spectroscopy. Applying DFT to Lupanine perchlorate could help elucidate the preferred conformation of the lupanine cation and the perchlorate anion, as well as their interaction.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is derived from quantum chemical calculations, including DFT. The MEP surface illustrates the charge distribution around a molecule, indicating regions that are electrostatically positive (potential sites for nucleophilic attack) and negative (potential sites for electrophilic attack or hydrogen bonding). Analyzing the MEP of this compound could reveal the most reactive sites on both the lupanine cation and the perchlorate anion, providing insights into potential interactions with other molecules or ions in various environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a powerful tool for understanding chemical reactivity. The energy and spatial distribution of the HOMO and LUMO are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. DFT calculations can provide the energies and visualize the shapes of these frontier orbitals. FMO analysis of this compound could help predict its reactivity in various chemical processes and its potential interactions with other chemical species by examining the overlap and energy differences between its HOMO and LUMO and the frontier orbitals of interacting partners. Studies on other alkaloid derivatives have used FMO analysis to understand reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic behavior, conformational changes, and interactions of molecules in different environments.

Simulation of this compound in Solution and Biological Environments

MD simulations can be used to model the behavior of this compound in various environments, such as aqueous solutions or lipid bilayers, to understand its solvation properties and how it interacts with solvent molecules or biological membranes. Simulating this compound in a solvated environment can provide information about its diffusion, preferred orientation, and the dynamics of the perchlorate anion around the lupanine cation. While general MD simulations of biological systems are common, specific simulations of this compound interacting with biological targets or membranes were not found in the provided search results.

Solvation Models and Activity Coefficient Predictions (e.g., COSMO-RS)

Computational solvation models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), are employed to predict the behavior of molecules in various solvents. These models can estimate solvation free energies, partition coefficients, and activity coefficients, which are crucial for understanding solubility, distribution, and reactivity in different media.

While this compound's solubility in solvents like DMSO and methanol (B129727) has been noted experimentally caymanchem.combiomol.com, specific research employing computational solvation models like COSMO-RS for predicting its solvation properties or activity coefficients was not found in the consulted literature. Computational studies in this area could provide valuable theoretical data to complement experimental observations and predict behavior in untested solvent systems.

In Silico Approaches for Predicting Molecular Interactions

In silico methods are widely used to predict and analyze how molecules interact with each other. For this compound, these approaches can shed light on its preferred conformations and interactions in crystalline or solution states, as well as potential interactions with other chemical entities.

Studies on the crystal structure of (+)-lupanine perchlorate have provided insights into its solid-state arrangement. In the crystal structure, the primary intramolecular interaction identified is between the N(16) atom and an oxygen atom of the perchlorate anion [N(16)+...O(1C1)], with a distance of 3.026 Å. researchgate.net Beyond normal van der Waals contacts, no other significant intermolecular interactions were observed in the crystal structure of (+)-lupanine perchlorate. researchgate.net The structure of anhydrous (+)-lupanine perchlorate is reported to be similar to that of sparteine (B1682161) perchlorate. researchgate.net Unlike sparteine salts, where intramolecular hydrogen bonding involving N(16) stabilizes the structure, such an interaction is not expected in lupanine salts because the lone pair of electrons on N(1) is involved in conjugation with the carbonyl group. researchgate.net

In the context of related lupin compounds, in silico approaches have been used to study molecular interactions. For instance, energy decomposition analysis (EDA) has been applied to investigate the interactions between lupanine and different functional monomers in the development of molecularly imprinted polymers. This analysis indicated that favored interactions between lupanine and certain monomers (e.g., IA and MAA) were significantly stabilized by electrostatic contributions and conventional hydrogen bonds. nih.gov Weaker interactions were observed with monomers where fewer or no conventional hydrogen bonds were formed. nih.gov Furthermore, molecular docking analysis has been performed on lupin peptides to predict their binding energies and interaction types (such as hydrogen bonds, electrostatic, and hydrophobic interactions) with enzyme active sites like ACE-I and DPP-IV. mdpi.com While these docking studies were conducted on lupin peptides and not specifically this compound, they illustrate the application of in silico methods to predict molecular interactions within the broader class of lupin-derived compounds.

Molecular Interactions and Mechanistic Insights of Lupanine Perchlorate

Investigation of Molecular Recognition and Binding Mechanisms

Studies investigating the molecular recognition and binding mechanisms of lupanine (B156748) perchlorate (B79767) focus on how this compound interacts with biological targets at a molecular level. This includes examining its affinity for specific macromolecules and the nature of the forces driving these interactions.

Studies of Lupanine Perchlorate Interaction with Model Biological Macromolecules

While direct studies specifically on this compound interaction with a wide range of model biological macromolecules are not extensively detailed in the provided snippets, research on lupanine and related quinolizidine (B1214090) alkaloids offers insights. Lupanine, the base alkaloid, has shown binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChR) and, to a lesser extent, muscarinic acetylcholine receptors. medchemexpress.com One study reported a Ki value of 500 nM for the nicotinic receptor and 11000 nM for the muscarinic receptor for lupanine. medchemexpress.com Lupanine has also been described as a weak agonist and desensitizer in SH-SY5Y cells, with EC50 and DC50 values of 10.7 μM and 28.2 μM, respectively. medchemexpress.com These findings suggest that lupanine, and potentially its perchlorate salt, can interact with protein targets like receptors. Studies involving the preparation and characterization of this compound crystals also contribute to understanding its structural properties, which are fundamental to its interactions with other molecules. bibliotekanauki.plresearchgate.net

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

Non-covalent interactions, including hydrogen bonding, play crucial roles in molecular recognition and binding in biological systems. monash.edulibretexts.org These interactions are essential for processes such as protein folding, drug-receptor binding, and enzyme-substrate binding. monash.edu Hydrogen bonds form between a hydrogen atom bonded to an electronegative atom (like nitrogen, oxygen, or fluorine) and a lone pair of electrons on another electronegative atom. libretexts.org

Enzyme Interaction Mechanisms

The interaction of this compound with enzymes is another key area of investigation to understand its biological effects. This involves characterizing how the compound modulates enzyme activity and identifying where it binds on the enzyme structure.

Kinetic Characterization of Enzyme Modulation

Research has explored the effects of lupanine on enzyme activity, particularly in the context of its biological roles. For instance, lupanine has been studied for its effect on insulin (B600854) release, which involves the modulation of ATP-dependent potassium channels in pancreatic β cells. mdpi.com This modulation is a crucial step for insulin secretion. mdpi.com While this specifically refers to lupanine and not its perchlorate salt, it highlights the potential for lupanine derivatives to interact with and modulate the function of proteins involved in enzymatic or channel activity. Another enzyme relevant to lupanine metabolism is lupanine hydroxylase, found in certain bacteria, which catalyzes the hydroxylation of lupanine. scispace.com Kinetic studies of lupanine hydroxylase have determined parameters such as the Km for lupanine (3.6 μM) and the kcat (217 s⁻¹), providing quantitative data on the enzyme's interaction with its substrate, lupanine. scispace.com

Identification of Enzyme Active Site Binding Modes

Identifying the specific binding sites of this compound on enzymes is crucial for understanding its mechanism of action. For enzymes like lupanine hydroxylase, the active site is where the substrate (lupanine) binds and the catalytic reaction occurs. scispace.com While detailed active site binding modes for this compound are not explicitly described in the provided text, studies on related compounds and enzyme classes can offer insights into potential interaction modes. For example, research on perchlorate reductase, an enzyme that interacts with the perchlorate anion, highlights the importance of active site residues in substrate recognition and binding. nih.gov The structure of perchlorate reductase reveals a gated active site, suggesting a specific mode of interaction for perchlorate. nih.gov By analogy, the perchlorate anion of this compound might engage in specific interactions within the binding pocket of target enzymes.

Spectroscopic Probes of Ligand-Induced Conformational Changes in Target Biomolecules

Spectroscopic techniques are valuable tools for studying the conformational changes that occur in biological macromolecules upon ligand binding. These changes can be indicative of the binding event and its downstream effects on protein function.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the conformation of lupanine and related alkaloids. cdnsciencepub.commdpi.comcdnsciencepub.com NMR spectra can provide information about the structural arrangement of molecules in solution and how this changes upon interaction with other species. Studies using NMR have provided evidence regarding the conformation of different rings within the lupanine structure. cdnsciencepub.comcdnsciencepub.com While the provided information does not specifically detail spectroscopic studies of this compound inducing conformational changes in target biomolecules, the application of NMR and potentially other spectroscopic methods like Infrared (IR) spectroscopy, which has also been used in the study of lupanine derivatives, could be employed for this purpose. researchgate.netcdnsciencepub.com These techniques can help to probe how the binding of this compound affects the structure and dynamics of interacting proteins or other biological macromolecules.

Advanced Analytical Methodologies for Lupanine Perchlorate Research

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of complex mixtures, including alkaloid compounds like lupanine (B156748). The development of robust HPLC methods for lupanine perchlorate (B79767) involves careful consideration of stationary phases, mobile phases, and detection strategies to achieve optimal separation and sensitivity.

Stationary Phase and Mobile Phase Optimization

The selection and optimization of the stationary and mobile phases are critical steps in developing an effective HPLC method for lupanine perchlorate. Reversed-phase chromatography is commonly employed for the analysis of alkaloids. Studies have explored different stationary phases, including C18 and pentafluorophenyl (PFP) columns, to evaluate their effect on the separation of lupanine and related alkaloids. While C18 phases can provide good separation, more polar compounds might exhibit poor retention mdpi.com. PFP stationary phases, on the other hand, can offer improved retention for compounds with nitrogen moieties due to interactions like hydrogen bonding mdpi.com.

Optimization of the mobile phase typically involves testing different solvent ratios and the inclusion of modifiers to enhance peak shape and separation. For instance, mixtures of water and methanol (B129727) or acetonitrile (B52724) are commonly used mdpi.comnih.gov. The addition of acidic modifiers, such as formic acid or heptafluorobutyric acid (HFBA), can influence ionization and improve chromatographic performance, particularly in methods coupled with mass spectrometry mdpi.comresearchgate.net. Different ratios of water and organic solvents like methanol or acetonitrile have been tested to achieve satisfactory retention and extraction yields for alkaloids, including lupanine mdpi.comnih.gov.

Detection Strategies (e.g., UV-Vis, Mass Spectrometry)

Various detection strategies are coupled with HPLC for the analysis of this compound. Ultraviolet-visible (UV-Vis) detection is a common approach, monitoring absorbance at specific wavelengths where the compound absorbs light biorxiv.org. However, for increased selectivity and sensitivity, particularly in complex matrices, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are frequently employed mdpi.comnih.govresearchgate.net.

HPLC-MS/MS methods allow for the simultaneous identification and quantification of multiple alkaloids by monitoring specific precursor ion to product ion transitions in Multiple Reaction Monitoring (MRM) mode mdpi.comnih.govresearchgate.net. This provides a high degree of specificity, minimizing interference from co-eluting compounds. Parameters such as declustering potential, collision energy, and cell exit potential are carefully tuned for each analyte to maximize signal intensity researchgate.net. Ultra-high-performance LC-tandem mass spectrometry (UHPLC-MS/MS) has also been utilized for the characterization of metabolites in plant extracts containing lupanine nih.gov.

Quantitative Analysis of this compound

Quantitative analysis of this compound is essential for determining its concentration in various samples. This involves developing and validating analytical methods that can accurately and reliably measure the amount of the compound present.

Method Validation Parameters (Limit of Detection, Limit of Quantitation, Recovery)

Method validation is a critical process to ensure the reliability and accuracy of quantitative analytical methods. Key parameters evaluated include the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery mdpi.comnih.govresearchgate.net.

The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision mdpi.comnih.gov. These limits are often calculated based on the signal-to-noise ratio mdpi.comnih.gov. For lupanine in certain matrices, LODs have been reported in the range of 0.01 mg/kg, and LOQs around 0.03 mg/kg acs.orgnih.gov.

Recovery studies assess the efficiency of the extraction and analytical process by analyzing samples spiked with known amounts of the analyte. Satisfactory recovery values indicate that the method can effectively extract and measure the compound from the sample matrix mdpi.comnih.gov. Recovery rates for lupanine and other alkaloids in various matrices have been reported to be within acceptable ranges, such as 80-110% acs.org.

Linearity, accuracy, and precision are also crucial validation parameters. Linearity is demonstrated by analyzing a series of standards at increasing concentrations and showing a proportional relationship between the analyte concentration and the detector response hse.gov.uk. Accuracy and precision are evaluated by analyzing quality control samples at different concentrations over multiple days nih.gov.

Matrix Effects in Complex Samples

Matrix effects refer to the influence of other components in the sample matrix on the ionization and detection of the analyte, particularly in mass spectrometry-based methods. These effects can lead to signal suppression or enhancement, affecting the accuracy of quantification mdpi.comnih.gov.

Addressing matrix effects is important for reliable quantitative analysis of this compound in complex samples such as biological fluids or plant extracts. Clean-up procedures, such as Solid Phase Extraction (SPE), are often employed to remove interfering compounds from the matrix before analysis mdpi.comnih.govresearchgate.net. Studies have shown that effective clean-up procedures can result in minimal matrix effects, with reported values as low as ≤23% for lupanine and other alkaloids in certain matrices mdpi.comnih.govresearchgate.net.

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic purity assessment is vital to confirm the absence of impurities in this compound samples. Thin-Layer Chromatography (TLC) is a simple yet effective technique commonly used for this purpose mdpi.com.

TLC involves separating compounds on a stationary phase (e.g., silica (B1680970) gel) coated on a plate, using a mobile phase to elute the components. The separated spots can then be visualized using various detection reagents. For the analysis of this compound, silica gel plates are often used as the stationary phase mdpi.com. Mobile phase systems typically consist of mixtures of solvents such as dichloromethane (B109758), methanol, and ammonium (B1175870) hydroxide (B78521) mdpi.com. Dragendorff reagent is a common visualization agent used to detect alkaloid spots on the TLC plate mdpi.com. Confirmation of lupanine isolation in the form of perchlorate has been performed using TLC mdpi.com. TLC can show the presence of a single spot for a pure compound or multiple spots indicating impurities cdnsciencepub.com.

Here are some data points found in the search results that can be presented in tables:

Table 1: HPLC-MS/MS Method Validation Parameters for Lupin Alkaloids (including Lupanine)

| Parameter | Value Range (Lupanine and other alkaloids) | Matrix | Source |

| LOD | 0.01 - 0.36 mg/kg | Blue sweet lupin seeds | acs.orgnih.gov |

| LOQ | 0.03 - 1.19 mg/kg | Blue sweet lupin seeds | acs.orgnih.gov |

| Recovery | 80 - 110% | Soybean meal (fortified) | acs.org |

| Recovery | 85 - 105% | Milk (fortified) | nih.gov |

| Matrix Effect | ≤23% | Lupin matrix | mdpi.comnih.govresearchgate.net |

Table 2: TLC Mobile Phase Composition for Lupanine Analysis

| Solvent | Proportion |

| Dichloromethane | 8 |

| Methanol | 2 |

| NH₄OH | 0.5 |

| Stationary Phase | Silica gel 60 GF254 mdpi.com |

| Visualization | Dragendorff reagent mdpi.com |

Table 3: this compound Purity Assessment by HPLC

| Compound | Purity (HPLC) | Source |

| (+)-Lupanine perchlorate | >95% | lgcstandards.comlgcstandards.com |

| (+)-Lupanine perchlorate | 97% | acs.org |

| (+)-Lupanine perchlorate | >98% | pubcompare.ai |

These tables summarize some of the analytical data found in the search results related to the analysis of lupanine and its perchlorate salt.

Biosynthetic Pathways of Lupanine Relevant to Perchlorate Salt Formation

Elucidation of Lupanine (B156748) Biosynthesis Pathways

The biosynthesis of quinolizidine (B1214090) alkaloids, including lupanine, begins with the decarboxylation of L-lysine mdpi.comresearchgate.netwikipedia.orgrsc.orgresearchgate.netwikipedia.orgnih.gov. This initial committed step is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), which converts L-lysine into the diamine cadaverine (B124047) mdpi.comresearchgate.netwikipedia.orgnih.govfrontiersin.orgnih.gov. This reaction occurs mainly in the green parts of the plant, specifically within chloroplasts where enzymes for lysine, cadaverine, and lupanine synthesis are present nih.govfrontiersin.orgfrontiersin.orgnih.gov.

Following the formation of cadaverine, it is converted to 5-aminopentanal (B1222117), likely through oxidative deamination catalyzed by a copper amino oxidase (CAO) or amino transferase mdpi.comwikipedia.orgnih.gov. The resulting 5-aminopentanal then undergoes spontaneous cyclization to form Δ¹-piperideine, a cyclic Schiff base mdpi.comwikipedia.orgnih.gov. Δ¹-piperideine is considered a key intermediate from which both bicyclic alkaloids like lupinine (B175516) and tetracyclic quinolizidine alkaloids such as sparteine (B1682161) and lupanine are formed mdpi.comwikipedia.org.

The tetracyclic quinolizidine skeleton of lupanine is thought to be derived from three C5 units originating from lysine/cadaverine wikipedia.orgrsc.orgresearchgate.netcdnsciencepub.com. A proposed mechanism involves the combination of these C5N units, likely via intermediates derived from Δ¹-piperideine, such as the diiminium cation mdpi.comnih.gov. While the exact enzymatic steps and intermediates leading from Δ¹-piperideine to the tetracyclic structure are complex and have been the subject of extensive research, the consensus is that three C5 units derived from lysine are incorporated into the C₁₅N₂ skeleton of lupanine rsc.orgresearchgate.netcdnsciencepub.com.

Further modifications, such as oxidation, dehydrogenation, hydroxylation, acylation, and methylation, can occur on the core quinolizidine structure, leading to a diverse array of related quinolizidine alkaloids mdpi.com. Lupanine itself can undergo hydroxylation, for example, to form 13α-hydroxylupanine, which can then be further modified by acylation mdpi.com.

Tracer Studies and Isotopic Labeling to Map Precursor Incorporation

Extensive tracer studies using isotopically labeled precursors have been instrumental in elucidating the biosynthetic pathway of lupanine and confirming the incorporation of lysine and its derivatives. Early studies utilizing radioactive tracers like ¹⁴C-labeled lysine and cadaverine demonstrated that the carbon skeleton and nitrogen atoms of sparteine-like quinolizidine alkaloids are derived exclusively from L-lysine rsc.org.

Studies with [2-¹⁴C]- and [6-¹⁴C]-Δ¹-piperideine showed incorporation of label into lupanine cdnsciencepub.com. Specifically, approximately one-third of the activity from [6-¹⁴C]-Δ¹-piperideine was found at each of C-2 and C-15 of lupanine, while C-11 and C-17 each contained about one-third of the total label when [2-¹⁴C]-Δ¹-piperideine was used as the substrate cdnsciencepub.com.

Experiments using stable isotopes, such as ¹³C-labeled cadaverine, have provided more detailed insights into the regiochemistry of incorporation. Feeding [1-¹³C]cadaverine to Lupinus angustifolius resulted in equal enrichment of the six carbon atoms adjacent to nitrogen in lupanine: C-2, C-6, C-10, C-11, C-15, and C-17 cdnsciencepub.com. This finding supports the incorporation of three cadaverine-derived C5 units into the alkaloid structure cdnsciencepub.com.

Deuterium (B1214612) labeling studies have also contributed to understanding the stereochemistry of the pathway. For instance, incorporation of deuterium from [3,3-²H₂]cadaverine into lupanine showed label at positions 4α, 4β, 8α, 8β, 13α, and 13β, with approximately equal enrichment at each of these sites cdnsciencepub.com. This indicates that the integrity of the CH₂ group at C-3 of cadaverine is maintained during its conversion into C-4, C-8, and C-13 of lupanine cdnsciencepub.com.

While earlier studies with ¹⁴C-labeled lysine and cadaverine suggested equal distribution of label over six sites, later investigations with DL-[6-¹⁴C]lysine and [6-¹⁴C]-Δ¹-piperideine indicated that label might not enter the three C5 segments of lupanine with entirely equal efficiency, with one segment showing a higher labeling level than the other two researchgate.net. These findings have led to the proposal of refined biogenetic models to accommodate the observed labeling patterns researchgate.net.

The results from these various tracer studies consistently support the derivation of the lupanine skeleton from three units originating from lysine via cadaverine and Δ¹-piperideine, providing a detailed map of how the precursor atoms are assembled into the final alkaloid structure.

Table 1: Summary of Isotopic Labeling Studies in Lupanine Biosynthesis

| Labeled Precursor | Isotope | Plant Species | Key Findings on Lupanine Labeling Sites | Reference |

| DL-[2-¹⁴C]lysine | ¹⁴C | Lupinus angustifolius | Label distributed over C2, C6, C10, C17, C11, C15 (approximately equal) | rsc.org |

| DL-[6-¹⁴C]lysine | ¹⁴C | Lupinus angustifolius | Label distributed over C2, C6, C10, C17, C11, C15 (approximately equal); later study suggests unequal distribution rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| [1-¹³C]cadaverine | ¹³C | Lupinus angustifolius | Equal enrichment at C-2, C-6, C-10, C-11, C-15, C-17 | cdnsciencepub.com |

| [3,3-²H₂]cadaverine | ²H | Lupinus angustifolius | Deuterium at 4α, 4β, 8α, 8β, 13α, 13β (approximately equal enrichment) | cdnsciencepub.com |

| [2-¹⁴C]-Δ¹-piperideine | ¹⁴C | Not specified | ~1/3 activity at C-11, C-17; C-2 not labeled | cdnsciencepub.com |

| [6-¹⁴C]-Δ¹-piperideine | ¹⁴C | Not specified | ~1/3 activity at C-2, C-15; later study suggests unequal distribution | researchgate.netcdnsciencepub.com |

| [1-¹⁵N, 1-¹³C]cadaverine | ¹⁵N, ¹³C | Lupinus angustifolius | Labeling at same six carbons as with labeled lysine; both N atoms from cadaverine rsc.org | rsc.org |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Lupanine (B156748) Perchlorate (B79767) Research

The comprehensive analysis of biological systems through "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the lifecycle of natural products. While multi-omics studies have been applied to various alkaloids to elucidate their biosynthesis and physiological effects, specific research integrating these techniques for lupanine perchlorate is still a nascent field. bohrium.comrsc.org

Future research could leverage multi-omics to investigate the biosynthetic pathways of lupanine in Lupinus species. nih.govnih.gov For instance, transcriptomic analysis of high- and low-alkaloid-producing lupin varieties can help identify candidate genes involved in lupanine synthesis. nih.gov Combining this with proteomics and metabolomics would provide a more complete picture, from gene expression to final compound accumulation. rsc.org Such studies could pinpoint the specific enzymes and regulatory networks responsible for lupanine production, which is the precursor to this compound. mdpi.comrsc.orgrsc.org Understanding these pathways is crucial for developing biotechnological methods to enhance lupanine yield for synthetic applications.

Furthermore, integrated omics approaches can be used to understand the metabolic impact of lupanine on biological systems. Studies on other natural products have successfully used these methods to reveal how compounds affect lipid metabolism, signaling pathways, and interactions with gut microbiota. at.ua Applying a similar strategy to lupanine could reveal its currently unknown biological interactions and mechanisms of action.

Exploration of Novel Spectroscopic and Imaging Techniques for this compound

The precise characterization of this compound's structure and its behavior in various environments is fundamental to its study. While standard spectroscopic methods are routinely used, the application of more advanced and novel techniques promises deeper insights.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the simultaneous quantification of major lupin alkaloids, including lupanine, without the need for identical reference standards for each compound. nih.gov This is particularly advantageous given the limited commercial availability of many quinolizidine (B1214090) alkaloid standards. nih.gov Advanced NMR techniques can also elucidate the complex stereochemistry of lupanine and its analogues. jmaterenvironsci.com

Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS), are central to identifying and quantifying lupanine in complex mixtures, such as plant extracts. nih.govmdpi.com Future research will likely involve high-resolution mass spectrometry for more precise structural elucidation and for metabolomic studies to trace the metabolic fate of lupanine.

Imaging techniques are also set to play a more significant role. While not yet applied specifically to this compound, techniques like MALDI-MS imaging have been used to map the distribution of other alkaloids within plant tissues. rsc.org This could be employed to visualize the localization of lupanine in Lupinus seeds and other plant parts, providing valuable information on its biosynthesis and transport.

| Technique | Application in Lupanine Research | Key Findings/Potential |

| Quantitative NMR (qNMR) | Simultaneous quantitation of quinolizidine alkaloids in Lupinus spp. | Enables accurate measurement without reliance on scarce commercial standards. The H10eq proton of lupanine is a key non-overlapping peak for quantitation. nih.gov |

| LC-MS/MS | Development of validated methods for quantifying lupanine and related alkaloids in lupin seeds and derived foods. | Provides high sensitivity and specificity for detecting low levels of alkaloids in complex matrices. nih.govmdpi.com |

| GC-MS | Verification and cross-referencing of alkaloid identities, especially when analytical standards are unavailable. | Confirms the chemical structure of lupanine and other quinolizidine alkaloids in various Lupinus species. mdpi.com |

| X-ray Diffraction | Determination of the three-dimensional crystal structure of alkaloid salts. | While the crystal structure of a copper-cytosine-perchlorate complex has been detailed at.ua, similar dedicated studies on this compound would confirm its precise solid-state conformation. |

| MALDI-MS Imaging | Potential Application: In-situ visualization of lupanine distribution within plant tissues. | Could reveal the specific localization of lupanine biosynthesis and accumulation in seeds and leaves, as demonstrated with other alkaloids. rsc.org |

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by rapidly analyzing vast datasets to predict properties and guide research. nih.govmdpi.com Although direct applications of AI to this compound are not yet widely reported, the potential is significant. nih.govcas.org

ML models can be trained on datasets of natural products to predict their bioactivities. plos.orgresearchgate.net By inputting the structural information of this compound, these models could screen for potential therapeutic targets or predict its pharmacological properties, accelerating the initial stages of drug discovery. plos.org For instance, ML algorithms can assess structure-activity relationships to identify which features of the lupanine skeleton are crucial for a specific biological effect. researchgate.net

| AI/ML Application Area | Potential Contribution to this compound Research | Supporting General Research |

| Bioactivity Prediction | Screen this compound against virtual libraries of biological targets to identify potential therapeutic applications. | ML models trained on known drug-target interactions can predict activities for new compounds. plos.orgresearchgate.net |

| Synthesis Route Optimization | Design and suggest more efficient and cost-effective synthetic pathways for lupanine and its complex analogues. | AI tools like Synthia are being developed to plan multi-step syntheses of complex natural products. criver.com |

| Property Prediction | Predict physicochemical properties (e.g., solubility, stability) of novel this compound analogues to guide synthetic efforts. | AI can enhance the optimization of lead compounds by predicting their properties early in the development process. ijrpas.com |

| Data Analysis | Analyze complex datasets from spectroscopic and multi-omics studies to identify patterns and correlations that are not apparent through manual inspection. | AI facilitates the integration and analysis of large datasets from genomics, proteomics, and metabolomics. cas.org |

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The synthesis of quinolizidine alkaloids like lupanine is a significant chemical challenge due to their complex, multi-ring structures and multiple chiral centers. nih.gov The development of advanced synthetic strategies is crucial for producing not only lupanine itself but also novel analogues with potentially enhanced or different properties. Lupanine is considered a versatile building block for the synthesis of other compounds, such as sparteine (B1682161), which is used as a chiral ligand in asymmetric synthesis. nih.gov

Future research will likely focus on creating more efficient, stereoselective, and scalable total syntheses of lupanine. This could involve the exploration of new catalytic methods, flow chemistry techniques, and biocatalysis to improve yields and reduce the number of steps.

Furthermore, the ability to synthesize a variety of lupanine analogues is a key objective. By modifying the core quinolizidine skeleton, chemists can systematically probe the structure-activity relationship of this class of compounds. For example, creating analogues with different substituents or altered ring conformations could lead to compounds with improved biological activity or different physicochemical characteristics. The synthesis of these complex analogues will allow for a more thorough investigation of the potential applications of the lupanine scaffold, from which this compound is derived.

Q & A

Q. How is (+)-lupanine perchlorate synthesized, and what are its key handling considerations in laboratory settings?

(+)-Lupanine perchlorate is synthetically derived and supplied as a solid. For laboratory use, prepare stock solutions by dissolving the compound in solvents like DMSO or methanol (warmed and sonicated). Ensure inert gas purging during dissolution to prevent degradation. Storage at -20°C maintains stability for ≥2 years. Analytical purity (≥95%) should be verified via batch-specific certificates of analysis .

Q. What analytical methods are recommended for detecting and quantifying lupanine perchlorate in environmental or biological samples?

Liquid chromatography-tandem mass spectrometry (LC/MS) and ion chromatography-mass spectrometry (IC/MS-MS) are standard methods. Key steps include:

- Monitoring mass transitions (e.g., perchlorate at m/z 83 to avoid sulfate interference).

- Using isotopic ratios (³⁵Cl:³⁷Cl ≈ 3.0655) for confirmation.

- Incorporating ¹⁸O-labeled perchlorate as an internal standard for retention time calibration and instrument performance validation .

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

Solubility tests in solvents like DMSO and methanol require warming and sonication. Stability studies involve:

- Long-term storage at -20°C with periodic purity checks.

- Monitoring degradation via LC/MS under varying pH, temperature, and light conditions.

- Documenting batch-specific stability data provided by suppliers .

Q. What are the primary environmental sources of perchlorate contamination relevant to this compound research?

Perchlorate contamination arises from agricultural irrigation (e.g., Colorado River water), dietary sources (leafy greens, dairy), and industrial runoff. Studies show lettuce concentrates perchlorate 5–40× from contaminated water, posing risks for bioaccumulation studies .

Advanced Research Questions

Q. How should experimental designs account for thyroid-mediated effects of this compound in vertebrate models?

Chronic exposure studies in models like threespine stickleback reveal thyroid follicle hyperplasia compensating for perchlorate-induced thyrocyte reduction. Key considerations:

Q. How can researchers address non-monotonic dose-response curves observed in perchlorate toxicity studies?

Non-monotonicity (e.g., lower doses showing unexpected hormonal disruption) requires:

- Multi-dose cohorts (e.g., 10, 30, 100 ppm) with large sample sizes.

- Mechanistic studies (e.g., RNA-seq to identify thyroid-independent pathways).

- Statistical models accounting for hormesis or receptor saturation effects .

Q. What methodologies optimize detection of low-dose perchlorate contamination in complex matrices like soil or biota?

- Sensitivity : Determine method detection limits (MDL) via EPA protocols. Practical quantitation limits (PQL) for soil/biota are derived from spike/recovery studies (e.g., 0.020 µg/L in tap water).

- Selectivity : Use IC/MS-MS with isotopic confirmation to distinguish perchlorate from matrix interferents .

Q. How can multi-omics approaches elucidate non-thyroidal mechanisms of this compound toxicity?